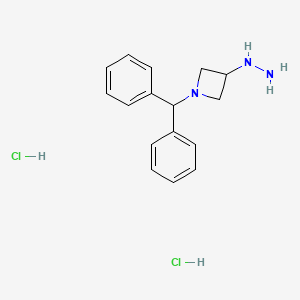

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3.2ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16,18H,11-12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLANEPOHGPUYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733694 | |

| Record name | 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235407-00-7 | |

| Record name | 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benz-hydryl-3-hydrazinylazetidine Dihydrochloride

This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride, a valuable substituted azetidine scaffold. The benzhydryl and azetidine moieties are significant pharmacophores, and their combination with a reactive hydrazine group creates a versatile building block for drug discovery and development. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and medicinal chemistry.

Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, supported by mechanistic insights and authoritative references.

Synthetic Strategy and Retrosynthesis

The synthesis of this compound is logically approached through a multi-step sequence starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol. The retrosynthetic analysis reveals a clear pathway: the target molecule can be obtained by the reduction of a hydrazone intermediate, which itself is formed from the condensation of a ketone with hydrazine. This ketone, 1-benzhydrylazetidin-3-one, is accessible via the oxidation of 1-benzhydrylazetidin-3-ol.

dot graph "Retrosynthetic_Analysis" { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Target [label="1-Benzhydryl-3-hydrazinylazetidine\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="1-Benzhydryl-3-hydrazinylazetidine"]; Hydrazone [label="1-Benzhydrylazetidin-3-one\nHydrazone"]; Ketone [label="1-Benzhydrylazetidin-3-one"]; Alcohol [label="1-Benzhydrylazetidin-3-ol\n(Starting Material)"];

Target -> Hydrazine [label="Salt Formation (HCl)"]; Hydrazine -> Hydrazone [label="Reduction of C=N"]; Hydrazone -> Ketone [label="Condensation (Hydrazine)"]; Ketone -> Alcohol [label="Oxidation"]; } dot Caption: Retrosynthetic pathway for the target compound.

Overall Synthesis Workflow

The forward synthesis involves three primary chemical transformations followed by a salt formation step. This process is designed for efficiency and scalability, utilizing well-established and reliable reactions.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="1-Benzhydrylazetidin-3-ol", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Oxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="1-Benzhydrylazetidin-3-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Hydrazone\nFormation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="1-Benzhydrylazetidin-3-one\nHydrazone", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Hydrazone\nReduction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate3 [label="1-Benzhydryl-3-hydrazinylazetidine", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Salt\nFormation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="1-Benzhydryl-3-hydrazinylazetidine\ndihydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> Intermediate3; Intermediate3 -> Step4 -> Final; } dot Caption: Overall multi-step synthesis workflow.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

Principle & Rationale: The initial step is the oxidation of the secondary alcohol, 1-benzhydrylazetidin-3-ol, to the corresponding ketone. A variety of oxidation methods can be employed, including Swern oxidation or the use of other mild oxidizing agents like a pyridine sulfur trioxide complex. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is particularly effective as it operates at low temperatures (-78 °C), minimizing side reactions and leading to high yields of the desired ketone.[1]

Experimental Protocol (Swern Oxidation):

-

A solution of oxalyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (Nitrogen or Argon) and cooled to -78 °C.

-

A solution of dimethyl sulfoxide (DMSO) in the same solvent is added dropwise, maintaining the low temperature.

-

A solution of 1-benzhydrylazetidin-3-ol is then added slowly to the reaction mixture.

-

After stirring for approximately one hour at -78 °C, a tertiary amine base, such as triethylamine, is added to quench the reaction.

-

The reaction is allowed to warm to room temperature, and the workup is performed by adding a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification via silica gel column chromatography typically yields 1-benzhydrylazetidin-3-one as a solid.[1]

| Reagent/Parameter | Quantity/Value | Purpose | Reference |

| 1-Benzhydrylazetidin-3-ol | 1.0 eq | Starting Material | [1] |

| Oxalyl Chloride | 2.0 - 2.5 eq | Oxidizing Agent Precursor | [1] |

| Dimethyl Sulfoxide (DMSO) | 4.0 - 5.0 eq | Oxidizing Agent | [1] |

| Triethylamine | 5.0 - 6.0 eq | Base for Quenching | [1] |

| Dichloromethane | Anhydrous | Solvent | [1] |

| Temperature | -78 °C to RT | Reaction Control | [1] |

| Expected Yield | ~96% | [1] |

Characterization (¹H-NMR for 1-Benzhydrylazetidin-3-one):

-

¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[2]

Step 2: Formation of 1-Benzhydrylazetidin-3-one Hydrazone

Principle & Rationale: This step involves a classic nucleophilic addition-elimination reaction. Hydrazine (N₂H₄), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-benzhydrylazetidin-3-one. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[3]

dot graph "Hydrazone_Formation" { layout=dot; node [shape=none, fontname="Helvetica", fontsize=10, image=""]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ketone [label="Ketone\n(C=O)"]; Hydrazine [label="Hydrazine\n(H₂N-NH₂)"]; Intermediate [label="Tetrahedral\nIntermediate"]; Hydrazone [label="Hydrazone\n(C=N-NH₂)"]; Water [label="H₂O"];

Ketone -> Intermediate [label="+ Hydrazine"]; Hydrazine -> Intermediate; Intermediate -> Hydrazone [label="- H₂O"]; Intermediate -> Water; } dot Caption: Mechanism of hydrazone formation.

Experimental Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (typically a slight excess, 1.1-1.5 equivalents) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.

| Reagent/Parameter | Quantity/Value | Purpose | Reference |

| 1-Benzhydrylazetidin-3-one | 1.0 eq | Ketone Substrate | [3] |

| Hydrazine Hydrate | 1.1 - 1.5 eq | Nucleophile | [3] |

| Ethanol | Solvent | [3] | |

| Temperature | RT to Reflux | Reaction Condition | [3] |

Step 3: Reduction of Hydrazone to 1-Benzhydryl-3-hydrazinylazetidine

Principle & Rationale: The critical transformation from the hydrazone to the target hydrazine requires the selective reduction of the carbon-nitrogen double bond (C=N). It is crucial to choose a reducing agent that is potent enough for this task but mild enough to avoid cleaving the nitrogen-nitrogen single bond. While the Wolff-Kishner reduction completely removes the carbonyl functionality to form an alkane, milder reducing agents are required here.[4] Suitable reagents include sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation.[5][6] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or specific Ruthenium complexes offers a clean and efficient method.[7]

Experimental Protocol (Catalytic Hydrogenation):

-

The hydrazone intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

A catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the scale and substrate reactivity).

-

The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-benzhydryl-3-hydrazinylazetidine.

| Reagent/Parameter | Quantity/Value | Purpose | Reference |

| Hydrazone Intermediate | 1.0 eq | Substrate for Reduction | [5][7] |

| Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst | [5][7] |

| Hydrogen Gas (H₂) | 1 atm - 50 psi | Reducing Agent | [5][7] |

| Methanol or Ethanol | Solvent | [5][7] | |

| Temperature | Room Temperature | Reaction Condition | [5][7] |

Step 4: Formation of this compound

Principle & Rationale: The final step is the formation of the dihydrochloride salt. The product, 1-benzhydryl-3-hydrazinylazetidine, contains two basic nitrogen atoms: the azetidine nitrogen and the terminal nitrogen of the hydrazine moiety. Both can be protonated by a strong acid like hydrochloric acid (HCl). Converting the free base into a salt form significantly improves its stability, crystallinity, and ease of handling, which is standard practice for amine-containing pharmaceutical compounds.

Experimental Protocol:

-

The crude or purified 1-benzhydryl-3-hydrazinylazetidine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution, typically in a slight excess (at least 2.2 equivalents).

-

The dihydrochloride salt will usually precipitate out of the solution as a solid.

-

The mixture is stirred, often at a reduced temperature (e.g., 0-5 °C), to maximize precipitation.

-

The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final this compound.[8]

Safety Considerations

-

Oxalyl Chloride and Swern Reagents: Highly toxic, corrosive, and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using appropriate PPE and engineering controls.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen. Use spark-free equipment.

Conclusion

The described four-step synthesis provides a reliable and high-yielding pathway to this compound. The route begins with the oxidation of 1-benzhydrylazetidin-3-ol, followed by the formation of a hydrazone intermediate, its selective reduction to a hydrazine, and concludes with the formation of the stable dihydrochloride salt. Each step employs well-understood chemical principles, ensuring the process is both reproducible and scalable for applications in medicinal chemistry and drug development.

References

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones . PubMed. Available at: [Link]

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones . Organic Letters. Available at: [Link]

-

Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines . Organic Chemistry Portal. Available at: [Link]

-

Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation . Organic Letters. Available at: [Link]

-

Hydrazone . Wikipedia. Available at: [Link]

-

Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes . PMC. Available at: [Link]

-

Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride . ResearchGate. Available at: [Link]

-

Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives . National Institutes of Health. Available at: [Link]

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

-

Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol . ResearchGate. Available at: [Link]

- Method for manufacturing 1,1-disubstituted hydrazine compound. Google Patents.

-

The Synthesis and Diazotization of Some Ketone Hydrazones . ResearchGate. Available at: [Link]

-

Efficient reductions of dimethylhydrazones using preformed primary amine boranes . Taylor & Francis Online. Available at: [Link]

-

(PDF) Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones . ResearchGate. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates . ResearchGate. Available at: [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1235407-00-7|this compound|BLD Pharm [bldpharm.com]

chemical properties of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

An In-depth Technical Guide on the Chemical Properties of 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthetic pathways, and analytical characterization of this compound (CAS No. 1235407-00-7). While direct literature on this specific molecule is sparse, this document, intended for researchers and drug development professionals, extrapolates its characteristics from established data on its key precursors: 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one. We present a logical, multi-step synthetic protocol, detail expected analytical signatures for quality control, and discuss the compound's stability, handling, and potential as a versatile building block in medicinal chemistry. The guide emphasizes the causality behind experimental choices, providing a framework for the practical application and further investigation of this novel azetidine derivative.

Introduction: Strategic Importance in Medicinal Chemistry

The azetidine ring is a strained, four-membered heterocycle that has gained significant traction as a "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, making it an attractive bioisostere for larger, more flexible ring systems. When combined with the benzhydryl (diphenylmethyl) group—a lipophilic moiety common in centrally active agents—and a reactive hydrazine handle, the resulting molecule, 1-Benzhydryl-3-hydrazinylazetidine, emerges as a potent building block for creating diverse chemical libraries.

The dihydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This guide aims to consolidate the available information on its precursors to construct a reliable technical profile of the title compound, empowering researchers to confidently synthesize, characterize, and utilize it in their discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent parts. The benzhydryl group imparts significant lipophilicity, while the two protonated amine functions in the dihydrochloride salt ensure aqueous solubility.

Structural Representation

Caption: Structure of this compound.

Core Data Summary

| Property | Value | Source |

| CAS Number | 1235407-00-7 | [1] |

| Molecular Formula | C₁₆H₂₁Cl₂N₃ | [1] |

| Molecular Weight | 326.26 g/mol | [1] |

| Appearance | Predicted: White to off-white crystalline solid | Inferred |

| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in chloroform.[2] | Inferred from precursors |

| Storage | Store under inert atmosphere, room temperature.[2][3] | Inferred from precursors |

Proposed Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical building block. Based on established transformations of related azetidines, we propose a logical and efficient three-step synthetic pathway starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol hydrochloride.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol Hydrochloride to 1-Benzhydrylazetidin-3-one

-

Rationale: The conversion of the secondary alcohol to a ketone is the pivotal step enabling the introduction of the hydrazine moiety. The use of a sulfur trioxide pyridine complex is a mild and effective method that avoids the harsh conditions of chromium-based oxidants, which could potentially cleave the strained azetidine ring. This protocol is adapted from established procedures for this specific transformation.[4]

-

Protocol:

-

To a stirred solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in dimethylformamide (DMF, ~15 mL per gram of starting material), add triethylamine (TEA, 5.0 eq) at room temperature.

-

Slowly add a solution of sulfur trioxide pyridine complex (3.5 eq) in DMF.

-

Heat the reaction mixture to 50°C for 30-60 minutes, monitoring by TLC (Eluent: 1:1 Ethyl Acetate/Heptane) until the starting material is consumed.[4]

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a light yellow oil or solid.[4]

-

Step 2: Reductive Amination to 1-Benzhydryl-3-hydrazinylazetidine

-

Rationale: This step forms the core C-N bond of the hydrazine substituent. The reaction proceeds via an intermediate hydrazone, which is then selectively reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice due to its mild nature and its enhanced reactivity towards protonated imines (or hydrazones) over ketones, minimizing side reactions. The pH is maintained slightly acidic to promote hydrazone formation without degrading the reductant.

-

Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol (MeOH).

-

Add hydrazine hydrate (1.5-2.0 eq) and stir for 1 hour at room temperature to form the hydrazone.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.

-

Adjust the pH to ~5-6 using glacial acetic acid, and stir the reaction at room temperature overnight.

-

Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Basify the solution with 2M NaOH and extract with dichloromethane (DCM) or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the free base.

-

Step 3: Formation of the Dihydrochloride Salt

-

Rationale: Converting the free base to its dihydrochloride salt significantly improves its stability, crystallinity, and handling properties. It also enhances water solubility, which is often desirable for biological screening and formulation.

-

Protocol:

-

Dissolve the crude 1-benzhydryl-3-hydrazinylazetidine free base in a minimal amount of diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following are expected spectral characteristics.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets between δ 7.2-7.6 ppm (10H, from two phenyl rings).- Benzhydryl Methine: A singlet around δ 4.5-5.0 ppm (1H).- Azetidine Ring Protons: Complex multiplets in the δ 3.0-4.5 ppm region (5H).- Hydrazine Protons (NH, NH₂): Broad signals that may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 125-145 ppm range.- Benzhydryl Methine Carbon: Signal around δ 75-80 ppm.- Azetidine Carbons: Signals in the δ 50-70 ppm range. |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: ~268.18. |

| HPLC Purity | A reverse-phase method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) should show a single major peak with >95% purity. |

Reactivity, Stability, and Safe Handling

Chemical Reactivity

The primary site of reactivity is the terminal -NH₂ group of the hydrazine moiety. It is a potent nucleophile and can readily react with aldehydes and ketones to form stable hydrazones. This functionality serves as a versatile chemical handle for diversification, enabling access to a wide range of derivatives, including pyrazoles and other heterocycles.

Stability and Storage

The dihydrochloride salt is expected to be a crystalline, air-stable solid.[3] The free base, however, may be susceptible to aerial oxidation. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry place.[5][6]

Safety and Handling

While specific toxicology data for this compound is not available, related azetidine and hydrazine compounds may cause skin and eye irritation.[7]

-

Engineering Controls: Use only in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves and safety goggles.[6]

-

First Aid: In case of contact, wash the affected area thoroughly with water. If irritation persists or in case of inhalation or ingestion, seek immediate medical attention.[6]

Conclusion

This compound is a promising chemical intermediate poised for broad application in drug discovery and synthetic chemistry. By leveraging established protocols for its precursors, this guide provides a reliable framework for its synthesis, characterization, and safe handling. The unique combination of a rigid azetidine core, a lipophilic benzhydryl group, and a reactive hydrazine handle makes it an invaluable tool for accessing novel chemical space.

References

-

1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726. PubChem. [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

-

Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central (PMC). [Link]

-

1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. Chemsrc. [Link]

- US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.

Sources

- 1. 1235407-00-7|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]

- 3. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 913814-30-9|1-Benzhydryl-3-phenylazetidine|BLD Pharm [bldpharm.com]

- 6. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

- 7. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

Authored by a Senior Application Scientist

Preamble: Charting a Course into the Unknown

To the researchers, scientists, and drug development professionals delving into novel chemical entities, this compound presents a compelling puzzle. Its structure is a deliberate amalgamation of three privileged components in medicinal chemistry: the bulky, lipophilic benzhydryl group, the conformationally constrained azetidine ring, and the reactive hydrazinyl moiety. While direct pharmacological data on this specific molecule is not publicly available, its constituent parts suggest a high probability of significant biological activity.

I. Molecular Architecture and Putative Pharmacological Profile

The structure of this compound is a tapestry of functionalities, each contributing to a potential mode of interaction with biological systems.

-

The Benzhydryl Moiety (Diphenylmethyl): This group is a classic pharmacophore found in numerous centrally-acting agents, including antihistamines (e.g., diphenhydramine) and dopamine reuptake inhibitors (e.g., benztropine). Its two phenyl rings provide a large, hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions within protein binding pockets. The benzhydryl group is known to confer affinity for a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2][3]

-

The Azetidine Ring: As a four-membered heterocycle, the azetidine ring imparts significant conformational rigidity to the molecule.[4][5] This is a desirable trait in drug design, as it reduces the entropic penalty of binding and allows for a more precise orientation of the pendant functional groups. Azetidine scaffolds have been successfully incorporated into inhibitors of enzymes such as kinases and signal transducer and activator of transcription (STAT) proteins, as well as triple reuptake inhibitors.[6][7][8]

-

The Hydrazinyl Group (-NHNH2): This is arguably the most reactive component of the molecule. Hydrazines are known to be potent nucleophiles and can participate in a variety of chemical reactions. In a biological context, this opens up several possibilities:

-

Enzyme Inhibition: Hydrazine-containing drugs, such as the antidepressant phenelzine, are well-known irreversible inhibitors of monoamine oxidase (MAO).[9] The mechanism often involves the formation of a reactive intermediate that covalently modifies the enzyme or its cofactor.[10]

-

Chelation of Metal Ions: The hydrazine moiety can chelate metal ions, such as the iron in the active site of certain enzymes. This has been proposed as a mechanism for the inhibition of enzymes like the fat mass and obesity-associated protein (FTO), an Fe(II)/2-oxoglutarate-dependent oxygenase.[10]

-

Formation of Hydrazones: The terminal amine of the hydrazine can react with aldehydes and ketones, including the pyridoxal phosphate (PLP) cofactor required by many aminotransferases.

-

Core Hypotheses on the Mechanism of Action:

Based on this structural analysis, we can formulate three primary, testable hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Irreversible or Covalent Enzyme Inhibition. The compound acts as a mechanism-based inactivator of an enzyme, likely one with a reactive cofactor (e.g., FAD in MAOs) or a catalytic metal ion.

-

Hypothesis 2: GPCR Modulation. The benzhydryl group drives binding to a GPCR, possibly a histamine or dopamine receptor, where the overall molecule acts as an antagonist or inverse agonist.

-

Hypothesis 3: Neurotransmitter Transporter Inhibition. The compound blocks the reuptake of one or more monoamine neurotransmitters (serotonin, norepinephrine, dopamine) due to structural similarities with known reuptake inhibitors.

The following sections will detail the experimental workflows designed to systematically investigate these hypotheses.

II. Experimental Workflow for Mechanism of Action Elucidation

A phased approach, beginning with broad screening and progressing to detailed mechanistic studies, will be the most efficient path to identifying the molecular target and mechanism of action.

Phase 1: Broad Target Screening and Initial Profiling

The initial goal is to cast a wide net to identify potential biological targets without bias.

Experimental Protocol: Broad Panel Screening

-

Objective: To identify the primary molecular target(s) of this compound.

-

Methodology:

-

Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The panels should include, at a minimum:

-

A comprehensive GPCR binding panel (≥ 100 targets).

-

A neurotransmitter transporter binding and uptake panel (SERT, NET, DAT).

-

A representative kinase panel (e.g., kinome scan).

-

A panel of common enzymes, including MAO-A, MAO-B, and various histone deacetylases (HDACs).

-

-

Initial screening should be performed at a concentration of 10 µM.

-

Any "hits" (typically defined as >50% inhibition or displacement) should be followed up with concentration-response curves to determine IC50 or Ki values.

-

-

Data Analysis and Interpretation: The results will be summarized in a table, ranking the targets by affinity. This will provide the initial direction for more focused studies.

Data Presentation: Hypothetical Screening Results

| Target Class | Target | Assay Type | IC50 / Ki (nM) |

| Enzyme | MAO-B | Inhibition | 75 |

| MAO-A | Inhibition | 1,200 | |

| HDAC6 | Inhibition | >10,000 | |

| GPCR | Histamine H1 | Binding | 150 |

| Dopamine D2 | Binding | 2,500 | |

| Transporter | DAT | Uptake Inhibition | >10,000 |

This table represents a hypothetical outcome where MAO-B and the Histamine H1 receptor are identified as the most promising primary targets.

Phase 2: In-depth Investigation of Primary Targets

Assuming the hypothetical results from Phase 1, we will now focus on validating and characterizing the interaction with MAO-B and the Histamine H1 receptor.

A. Characterizing Enzyme Inhibition (MAO-B)

The key question here is whether the inhibition is reversible or irreversible, a hallmark of many hydrazine-containing inhibitors.

Experimental Protocol: MAO-B Inhibition Kinetics

-

Objective: To determine the kinetics and mechanism of MAO-B inhibition.

-

Materials:

-

Recombinant human MAO-B.

-

MAO-B substrate (e.g., benzylamine).

-

Detection reagent (e.g., Amplex Red).

-

Test compound: this compound.

-

Control inhibitors: Selegiline (irreversible), Safinamide (reversible).

-

-

Methodology: IC50 Determination with and without Pre-incubation:

-

Prepare serial dilutions of the test compound.

-

Condition A (No Pre-incubation): Add MAO-B, test compound, and substrate to a microplate simultaneously.

-

Condition B (Pre-incubation): Pre-incubate MAO-B with the test compound for 30 minutes before adding the substrate.

-

Measure the rate of product formation fluorometrically.

-

Calculate IC50 values for both conditions. A significant leftward shift in the IC50 curve after pre-incubation is indicative of time-dependent, irreversible inhibition.

-

-

Methodology: Irreversibility Confirmation by Dialysis:

-

Incubate MAO-B with a high concentration (10x IC50) of the test compound or vehicle for 60 minutes.

-

Dialyze the samples extensively to remove any unbound inhibitor.

-

Measure the remaining MAO-B activity. If the inhibition is irreversible, the activity of the enzyme treated with the test compound will not be restored after dialysis.

-

-

Data Analysis: The results will determine the nature of the inhibition and guide further mechanistic studies, such as mass spectrometry to identify any covalent adducts on the FAD cofactor.

B. Characterizing GPCR Interaction (Histamine H1 Receptor)

Here, we need to determine if the compound is a simple antagonist or if it has other properties, such as inverse agonism.

Experimental Protocol: Histamine H1 Receptor Functional Assay

-

Objective: To determine the functional effect of the compound on H1 receptor signaling.

-

Cell System: Use a recombinant cell line stably expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Methodology: Calcium Mobilization Assay:

-

The H1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca2+]i).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known concentration (EC80) of histamine. A competitive antagonist will cause a rightward shift in the histamine concentration-response curve.

-

Inverse Agonist Mode: In cells with constitutive H1 receptor activity, add the test compound alone and measure any decrease in basal [Ca2+]i.

-

Measure fluorescence changes using a plate reader with an integrated fluidics system.

-

-

Data Analysis: Calculate the Kb (for antagonists) from the Schild regression or the IC50 (for inverse agonists). This will provide a complete functional profile of the compound at the H1 receptor.

Visualization of Workflows and Pathways

Diagram: Overall Elucidation Workflow

Caption: Workflow for elucidating the mechanism of action.

Diagram: Putative MAO-B Inhibition Pathway

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrazine Building Blocks - Enamine [enamine.net]

- 10. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

A Technical Guide to the Structural Analogs of 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride: Design, Synthesis, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the design, synthesis, and evaluation of structural analogs of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established synthetic strategies with insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1] The incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule, often leading to improved solubility, metabolic stability, and cell permeability. The 1-benzhydryl and 3-hydrazinyl substitutions on the azetidine core of the title compound present key pharmacophoric elements that can be systematically modified to explore a wide range of biological activities.

The benzhydryl group, a bulky lipophilic moiety, is a common feature in many centrally acting drugs, influencing receptor binding and pharmacokinetic profiles.[2] The hydrazinyl group, on the other hand, is a versatile functional group known for its role in various bioactive molecules, including enzyme inhibitors and antimicrobial agents.[3] This guide will explore the strategic modifications of these key structural features to generate novel analogs with potentially enhanced therapeutic properties.

Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of 1-Benzhydryl-3-hydrazinylazetidine can be approached through a modular strategy, allowing for the diversification of the N-substituent, the 3-position substituent, and the azetidine ring itself.

Synthesis of the Core 1-Benzhydryl-3-azetidinone Intermediate

A key starting material for the synthesis of 3-substituted 1-benzhydrylazetidine analogs is 1-benzhydryl-3-azetidinone. A common route to this intermediate involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol, followed by oxidation.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol [4]

-

Step 1: Reaction of Benzhydrylamine with Epichlorohydrin. To a solution of benzhydrylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at room temperature. The reaction mixture is then stirred for an extended period, often several days, to ensure the formation of the azetidine ring.

-

Step 2: Cyclization. The intermediate chloroalcohol undergoes intramolecular cyclization to form 1-benzhydrylazetidin-3-ol.

-

Step 3: Purification. The product is typically isolated as its hydrochloride salt by treating the reaction mixture with hydrochloric acid, followed by recrystallization.

Experimental Protocol: Oxidation to 1-Benzhydryl-3-azetidinone

-

Step 1: Swern Oxidation. To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise. After a short stirring period, a solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added.

-

Step 2: Quenching. The reaction is quenched by the addition of triethylamine.

-

Step 3: Workup and Purification. The reaction mixture is warmed to room temperature, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 1-benzhydryl-3-azetidinone.

Diversification at the 3-Position

The 3-position of the azetidine ring is a prime location for introducing structural diversity. Starting from 1-benzhydryl-3-azetidinone, a variety of analogs can be synthesized.

2.2.1. Reductive Amination to Introduce the Hydrazinyl Moiety

The hydrazinyl group can be introduced via reductive amination of 1-benzhydryl-3-azetidinone with hydrazine or a protected hydrazine derivative.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydrazinylazetidine

-

Step 1: Imine Formation. 1-Benzhydryl-3-azetidinone is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

Step 2: Reduction. The hydrazone is then reduced to the hydrazine using a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Step 3: Deprotection (if necessary) and Salt Formation. If a protected hydrazine was used, the protecting group is removed. The final product is then typically converted to its dihydrochloride salt for improved stability and handling.

2.2.2. Synthesis of Other 3-Substituted Analogs

The 3-position can be functionalized with a wide array of substituents to probe structure-activity relationships. For example, Horner-Wadsworth-Emmons reaction of 1-benzhydryl-3-azetidinone can yield 3-ylideneazetidine derivatives, which can then undergo Michael addition with various nucleophiles to introduce diverse functionalities.[5]

Diversification of the N-Substituent

The benzhydryl group can be replaced with other substituents to modulate lipophilicity, steric bulk, and electronic properties. This is typically achieved by starting with a different primary amine in the initial reaction with epichlorohydrin or by de-benzhydrylation of a 1-benzhydrylazetidine intermediate followed by N-alkylation or N-arylation.

Experimental Protocol: De-benzhydrylation and N-substitution

-

Step 1: De-benzhydrylation. The benzhydryl group can be cleaved under hydrogenolysis conditions (e.g., H2, Pd/C) to yield the corresponding secondary azetidine.

-

Step 2: N-alkylation/N-arylation. The resulting NH-azetidine can then be reacted with a variety of alkyl halides, aryl halides (via Buchwald-Hartwig amination), or other electrophiles to introduce new N-substituents.

Structure-Activity Relationships (SAR) and Therapeutic Potential

While specific biological data for 1-Benzhydryl-3-hydrazinylazetidine is not extensively reported in the public domain, the SAR of related azetidine derivatives provides valuable insights into the potential therapeutic applications of its analogs. Azetidine derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors, antibacterial agents, and CNS-active compounds.[6]

Enzyme Inhibition

The rigid azetidine scaffold is well-suited for positioning functional groups to interact with the active sites of enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Azetidine-based compounds, particularly 2-cyanoazetidines, have been developed as potent DPP-IV inhibitors for the treatment of type 2 diabetes. The SAR studies of these compounds indicate that large, hydrophobic groups on the azetidine nitrogen enhance potency.[6] This suggests that analogs of 1-Benzhydryl-3-hydrazinylazetidine with modified benzhydryl groups could be explored for DPP-IV inhibition.

-

GABA Uptake Inhibitors: Azetidine derivatives have also been investigated as inhibitors of GABA transporters (GATs).[7] Modifications at both the N-1 and C-3 positions of the azetidine ring have been shown to significantly impact potency and selectivity for different GAT subtypes.

Antibacterial and Antifungal Activity

The hydrazide and hydrazone moieties are known to be present in many compounds with antimicrobial properties.[8][9] The combination of the azetidine core with a hydrazinyl group could lead to novel antibacterial or antifungal agents. SAR studies of related hydrazide-containing compounds often show that the nature of the substituents on the terminal nitrogen of the hydrazine moiety plays a crucial role in determining the antimicrobial spectrum and potency.

Central Nervous System (CNS) Activity

The benzhydryl group is a common feature in many CNS-active drugs, including antihistamines and dopamine reuptake inhibitors. Therefore, it is plausible that analogs of 1-Benzhydryl-3-hydrazinylazetidine could exhibit CNS activity. Modifications to the benzhydryl group, such as the introduction of electron-withdrawing or electron-donating groups on the phenyl rings, could modulate the affinity for CNS targets.

Data Presentation and Visualization

Proposed Structural Modifications and Rationale

| Modification Site | Proposed Modification | Rationale | Potential Biological Target |

| N-Benzhydryl Group | Substitution on phenyl rings (e.g., -F, -Cl, -OCH3) | Modulate lipophilicity, electronic properties, and metabolic stability. | CNS receptors, Enzymes |

| Replacement with other bulky lipophilic groups (e.g., trityl, adamantyl) | Probe steric requirements of the binding pocket. | Enzymes | |

| Replacement with smaller alkyl or aryl groups | Investigate the necessity of a large lipophilic group for activity. | Various targets | |

| 3-Hydrazinyl Group | Acylation or sulfonylation of the terminal nitrogen | Introduce hydrogen bond donors/acceptors and modulate polarity. | Enzymes, Receptors |

| Formation of hydrazones with various aldehydes/ketones | Create a library of analogs with diverse steric and electronic properties. | Antimicrobial targets, Enzymes | |

| Replacement with other nitrogen-containing functional groups (e.g., amino, hydroxylamino) | Explore the importance of the hydrazine moiety for activity. | Various targets |

Workflow for Analog Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of structural analogs.

Conclusion

The 1-Benzhydryl-3-hydrazinylazetidine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and a rational, data-driven approach to SAR, researchers can efficiently generate and evaluate libraries of analogs with the potential for a wide range of biological activities. This guide provides a foundational framework to aid in the design and execution of such drug discovery programs.

References

- BenchChem. (2025).

-

PubMed. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

PubMed. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

- Google Patents. (n.d.).

-

ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

-

PubMed. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. [Link]

-

ResearchGate. (2025). (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. [Link]

-

Semantic Scholar. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

- Google Patents. (n.d.). US3252982A - Benzhydryl compounds.

-

PMC - NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

- Google Patents. (n.d.). US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity.

-

International Journal of Advanced Academic Studies. (n.d.). Studies of synthesis and characterization of hydrazides derivative. [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PMC - NIH. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. [Link]

-

ChemRxiv. (2023). Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. [Link]

-

ResearchGate. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. [Link]

-

PMC - NIH. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 8. Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

CAS Number: 1235407-00-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride is a unique heterocyclic compound built upon the increasingly important azetidine framework. Azetidines, four-membered nitrogen-containing rings, are gaining significant traction in drug discovery for their ability to impart favorable physicochemical and pharmacokinetic properties.[1] Their inherent ring strain and sp³-rich character offer a distinct three-dimensionality that can enhance metabolic stability, solubility, and receptor binding when incorporated into bioactive molecules.[1][2] This guide provides a comprehensive technical overview of this compound, including its synthesis, potential applications, and the scientific rationale for its design, aimed at professionals in the field of drug development. While direct literature on this specific molecule is sparse, this guide extrapolates from well-established synthetic methodologies and the known pharmacological relevance of its constituent moieties: the azetidine core, the benzhydryl group, and the hydrazinyl functional group.

The Strategic Importance of the Constituent Moieties

The potential of this compound as a valuable building block or a pharmacologically active agent stems from the strategic combination of its three key structural features.

-

The Azetidine Scaffold: This four-membered ring serves as a bioisostere for larger, more flexible rings, often leading to improved potency and selectivity by constraining the conformation of appended functional groups.[2][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting its acceptance and utility in modern medicinal chemistry.[1] Its inclusion can lead to enhanced metabolic stability and aqueous solubility compared to more common saturated heterocycles.[2]

-

The Benzhydryl Group: The diphenylmethyl (benzhydryl) group is a privileged pharmacophore found in a multitude of antihistaminic and neuroactive drugs.[4][5][6] It can also serve as a bulky N-protecting group during synthesis, which can be cleaved under specific conditions if required. Its lipophilic nature can be advantageous for crossing biological membranes, including the blood-brain barrier.

-

The Hydrazinyl Group: Hydrazines and their derivatives, such as hydrazones, are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[7][8][9] This functional group is also a versatile synthetic handle, allowing for further elaboration into various heterocyclic systems or for conjugation to other molecules.[10][11]

Synthesis and Manufacturing

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core intermediate, 1-benzhydrylazetidin-3-one, followed by the introduction of the hydrazinyl group.

Stage 1: Synthesis of the Key Intermediate, 1-Benzhydrylazetidin-3-one

The most common and well-documented route to the 1-benzhydrylazetidine core starts from the corresponding alcohol, 1-benzhydrylazetidin-3-ol, which is then oxidized to the ketone.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol hydrochloride [12]

-

Reaction Setup: To a stirred mixture of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) and triethylamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as dimethylformamide (DMF), slowly add a solution of an oxidizing agent. A common choice is pyridine sulfur trioxide complex (excess, e.g., 3-4 equivalents) in DMF.

-

Reaction Conditions: The reaction mixture is typically heated (e.g., to 50°C) for a short period (e.g., 30 minutes) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice water. The aqueous phase is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The crude product can be purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a solid or oil.[12][13]

Stage 2: Proposed Synthesis of this compound

The conversion of the ketone intermediate to the target hydrazine derivative can be achieved via reductive amination with hydrazine.

Proposed Experimental Protocol: Reductive Amination

This protocol is based on standard reductive amination procedures and would require optimization for this specific substrate.[14][15]

-

Hydrazone Formation: Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like methanol or dichloromethane. Add hydrazine hydrate (a slight excess, e.g., 1.1-1.5 equivalents). The reaction may be catalyzed by a mild acid. Stir at room temperature until hydrazone formation is complete, as monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selective for the iminium ion formed in equilibrium with the hydrazone, minimizing the reduction of the starting ketone.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction carefully with water or a dilute acid. Adjust the pH to basic with an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazine can be purified by column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent to precipitate the dihydrochloride salt. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Physicochemical and Analytical Data

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₆H₁₉N₃ · 2HCl |

| Molecular Weight | 325.86 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

| ¹H NMR | Expected signals for the benzhydryl methine proton, aromatic protons, and diastereotopic protons of the azetidine ring. |

| ¹³C NMR | Expected signals for the aromatic carbons, the benzhydryl methine carbon, and the carbons of the azetidine ring. |

| Mass Spectrometry | Expected [M+H]⁺ ion corresponding to the free base (C₁₆H₁₉N₃) at m/z ≈ 254.16. |

Potential Applications in Drug Discovery

The unique combination of the azetidine ring, the benzhydryl moiety, and the reactive hydrazinyl group makes this compound a highly attractive scaffold for drug discovery and development.

-

Central Nervous System (CNS) Disorders: The benzhydryl group is a classic pharmacophore for H1 histamine receptor antagonists.[4][5] Therefore, derivatives of this scaffold could be explored for their potential in treating allergies or as sedatives. Furthermore, the rigid azetidine core is increasingly used in the design of CNS-active compounds, as it can improve blood-brain barrier penetration and target selectivity.[3]

-

Oncology and Infectious Diseases: Numerous compounds containing a hydrazine or hydrazone moiety have demonstrated potent anticancer, antibacterial, and antiviral activities.[7][9][10] The azetidine ring itself has been incorporated into antibacterial agents.[16] This suggests that the target molecule could serve as a starting point for developing novel therapeutics in these areas.

-

Anti-inflammatory and Analgesic Agents: Hydrazone derivatives are well-documented for their anti-inflammatory and analgesic properties.[7][9][17] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing effort, and this scaffold offers a unique chemical space for exploration.

-

A Versatile Synthetic Intermediate: The primary hydrazinyl group is a powerful tool for synthetic chemists. It can be readily converted into a wide range of hydrazones by condensation with aldehydes or ketones, or used as a nucleophile to construct more complex heterocyclic systems like pyrazoles or triazoles. This makes this compound an excellent building block for generating diverse chemical libraries for high-throughput screening.[11]

Conclusion

This compound represents a promising, albeit underexplored, molecule at the intersection of several key areas of medicinal chemistry. The convergence of a metabolically robust and conformationally constrained azetidine ring, a CNS-privileged benzhydryl group, and a biologically active and synthetically versatile hydrazinyl moiety provides a strong rationale for its investigation. The synthetic pathways to its core structures are well-established, and the proposed final step of reductive amination is a high-yielding and reliable transformation. This guide provides the foundational knowledge and technical insights for researchers to synthesize, characterize, and explore the therapeutic potential of this novel chemical entity. Its unique structural attributes make it a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). Benchchem.

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- A review exploring biological activities of hydrazones. (n.d.). PubMed Central.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. (n.d.). ChemicalBook.

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). MDPI.

- Benzhydryl Amines: Synthesis and Their Biological Perspective. (2019). ACS Omega.

- Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. (2014). Medicinal Chemistry Research.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI.

- 1-BENZHYDRYLAZETIDIN-3-ONE. (n.d.). ChemicalBook.

- Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermedi

- Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (n.d.).

- Benzhydryl compounds. (n.d.). Wikipedia.

- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PubMed Central.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- 1-Benzhydrylazetidin-3-one. (n.d.). CymitQuimica.

- Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv

- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin

- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (n.d.). New Journal of Chemistry.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. iscientific.org [iscientific.org]

- 11. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 13. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 14. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. lifechemicals.com [lifechemicals.com]

- 17. mdpi.com [mdpi.com]

The Benzhydryl-Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with benzhydryl-azetidine derivatives. It is designed to equip researchers, medicinal chemists, and drug development professionals with a foundational understanding of the synthesis, structure-activity relationships (SAR), and pharmacological potential of this promising class of compounds. By elucidating the causal relationships between molecular architecture and biological function, this document aims to accelerate the rational design and development of novel therapeutics based on the benzhydryl-azetidine core.

Introduction: The Convergence of Two Potent Pharmacophores

The conjugation of a benzhydryl group with an azetidine ring creates a unique chemical entity with significant therapeutic potential. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a well-established pharmacophore found in numerous clinically successful drugs, contributing to their receptor affinity and pharmacokinetic properties.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can improve metabolic stability, solubility, and target engagement.[3][4] The inherent ring strain of the azetidine nucleus also provides unique reactivity for further functionalization.[5] The amalgamation of these two structural motifs has given rise to a new class of derivatives with a diverse and compelling range of biological activities.

Synthetic Strategies: Accessing the Benzhydryl-Azetidine Core

The synthesis of benzhydryl-azetidine derivatives can be approached through several strategic disconnections. The most common strategies involve either the formation of the azetidine ring on a pre-existing benzhydryl-containing fragment or the attachment of the benzhydryl group to a pre-formed azetidine ring.

N-Alkylation of Azetidine with a Benzhydryl Halide

A straightforward and widely employed method involves the direct N-alkylation of a substituted or unsubstituted azetidine with a benzhydryl halide (e.g., bromodiphenylmethane). This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: General Procedure for N-Benzhydrylation of Azetidine

-

To a solution of the desired azetidine derivative (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq.).

-

The mixture is stirred at room temperature for 15-30 minutes.

-

Benzhydryl bromide (1.1-1.2 eq.) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-benzhydryl-azetidine derivative.

Rationale for Experimental Choices: The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base. The use of an excess of the base ensures complete reaction and prevents the protonation of the starting azetidine. The reaction temperature is optimized to balance the reaction rate and minimize potential side reactions.

Reductive Amination

Reductive amination of a benzhydryl ketone with an amino-azetidine derivative or an azetidinyl-ketone with benzhydrylamine provides another versatile route to these compounds. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

-

A solution of the ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

-

The reaction is stirred until completion as monitored by TLC.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Rationale for Experimental Choices: Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over ketones. The choice of solvent depends on the solubility of the reactants and the compatibility with the reducing agent.

A Spectrum of Biological Activities

The benzhydryl-azetidine scaffold has been shown to exhibit a wide array of pharmacological activities, underscoring its potential as a "privileged" structure in drug discovery.

Antimicrobial Activity

Several studies have reported the promising antibacterial and antifungal properties of benzhydryl-azetidine derivatives.[6][7][8] The lipophilic nature of the benzhydryl group is thought to enhance the penetration of the compounds through the microbial cell membrane.[9]

Table 1: Antimicrobial Activity of Selected Benzhydryl-Azetidine Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| AZ-01 | Staphylococcus aureus | 12.5 | [6] |

| AZ-01 | Escherichia coli | 25 | [6] |

| BAP-S1 | Candida albicans | 8 | [10] |

| BAP-S2 | Aspergillus niger | 16 | [10] |

Anticancer Activity

The azetidine ring is a component of several approved anticancer drugs, and its incorporation into the benzhydryl scaffold has yielded compounds with potent cytotoxic activity against various cancer cell lines.[4][11]

Central Nervous System (CNS) Activity

The benzhydryl moiety is a key feature of many CNS-active drugs, including antidepressants and antihistamines.[12] Tricyclic derivatives of azetidine have been synthesized and shown to possess antidepressant-like activity, acting as CNS stimulants.[13] Furthermore, certain lysergic acid derivatives incorporating a 2,4-dimethylazetidide moiety (LSZ) have been shown to be potent serotonin receptor agonists with psychedelic properties.[14]

Antihistaminic Activity

The structural resemblance of the benzhydryl-azetidine core to known H1-antihistamines, such as hydroxyzine and cetirizine, suggests its potential in the development of new antiallergic agents. Structure-activity relationship studies have been conducted on related compounds to understand the structural requirements for antihistamine activity.[12]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of benzhydryl-azetidine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Caption: Key areas for structural modification on the benzhydryl-azetidine scaffold and their influence on biological activity.

-

Substituents on the Phenyl Rings (R1): The nature and position of substituents on the phenyl rings of the benzhydryl moiety can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing receptor binding. Lipophilic substituents can enhance membrane permeability and potency.[1]

-

Substituents on the Azetidine Ring (R2): Functionalization of the azetidine ring, particularly at the 3-position, offers a vector for introducing diversity and modulating physicochemical properties. The introduction of polar groups can improve solubility, while other functional groups can provide additional interaction points with the biological target.

-

Stereochemistry: The chirality of the benzhydryl carbon and any stereocenters on the azetidine ring can play a critical role in biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities.[2]

Future Directions and Conclusion

The benzhydryl-azetidine scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Expansion of Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitution patterns are needed to fully explore the potential of this scaffold.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active compounds will be crucial for their further development.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their translation into clinical candidates.

References

-

Kumar, A., & Singh, P. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(51), 32967–32991. [Link][1][2]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2848. [Link][5]

-

Srinivas, K., & Sridhar, V. (2010). Synthesis and determination of biological activities of new series of azetidinones. International Journal of ChemTech Research, 2(2), 996-1000. [Link][6]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 133-141. [Link][7][8]

-

Chatterjee, S. S., & Shoemaker, D. D. (1999). Synthesis of azetidine derivatives. Google Patents, WO1999019297A1. [15]

-

Kim, M., Ahn, S. Y., Kim, S., Won, J., & Hong, S. Y. (2026). Homologative alkene difunctionalization. Nature Chemistry. [Link][16]

-

Gautier, J. A., Mioque, M., & Fauran, C. (1970). Azetidine derivatives of tricyclic antidepressant agents. PubMed, 13(5), 553-564. [Link][13]

-

Kumar, A., & Singh, P. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 2-27. [Link][2]

-